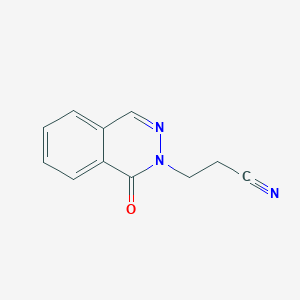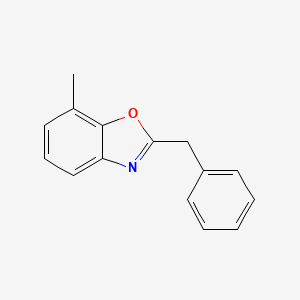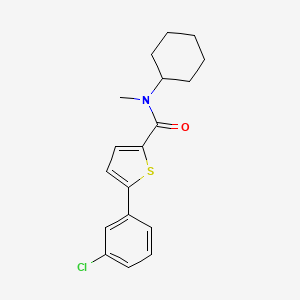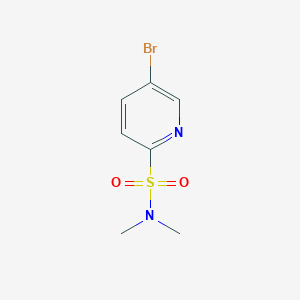
3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile, also known as OPN, is a synthetic compound that has gained significant attention in the field of scientific research. OPN belongs to the class of phthalazine derivatives, which are known for their diverse biological activities. In recent years, OPN has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile is complex and involves multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. This compound also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In inflammatory cells, this compound regulates the production of cytokines and chemokines by modulating the NF-κB pathway. In addition, this compound has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain.
Biochemical and Physiological Effects
This compound has been shown to have diverse biochemical and physiological effects in various cell types. In cancer cells, this compound induces apoptosis, inhibits angiogenesis, and suppresses tumor growth. In inflammatory cells, this compound regulates the production of cytokines and chemokines, and reduces inflammation. In addition, this compound has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile in lab experiments is its well-established synthesis method, which allows for high yield and purity. In addition, this compound has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex mechanism of action, which requires careful optimization of experimental conditions.
Future Directions
There are several future directions for research on 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile. One potential area of research is the development of novel derivatives of this compound with improved therapeutic properties. Another area of research is the identification of specific molecular targets of this compound, which could lead to the development of more targeted therapies. In addition, further studies are needed to elucidate the role of this compound in neurological disorders, and to explore its potential use in the treatment of these diseases.
Synthesis Methods
The synthesis of 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile involves the reaction of 2-aminobenzonitrile with phthalic anhydride in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis of this compound is a well-established process that has been optimized for high yield and purity.
Scientific Research Applications
3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, this compound has been shown to have anti-inflammatory effects by regulating the production of cytokines and chemokines. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(1-oxophthalazin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-6-3-7-14-11(15)10-5-2-1-4-9(10)8-13-14/h1-2,4-5,8H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLDDYHWCLLKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)
![phenacyl (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B7561020.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)


![N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide](/img/structure/B7561051.png)


![Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7561074.png)
![2-chloro-N-[3-[(E)-[(2E)-2-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide](/img/structure/B7561085.png)


![3-(2-fluorophenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7561107.png)